molecular formula C18H14BrFN2O2 B4501636 2-(3-bromobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

2-(3-bromobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B4501636
M. Wt: 389.2 g/mol
InChI Key: ZEGRNTSAXDGXNW-UHFFFAOYSA-N
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Description

2-(3-bromobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H14BrFN2O2 and its molecular weight is 389.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-bromobenzyl)-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone is 388.02227 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of New Mannich Bases

A study by Gökçe et al. (2005) explored the synthesis of new Mannich bases of arylpyridazinones. These compounds, including pyridazinone derivatives, were examined for their analgesic and anti-inflammatory activities. The study found that certain compounds showed promising analgesic and anti-inflammatory effects, comparable to standard drugs, without ulcerogenic effects on gastric mucosa.

Antioxidant Properties of Derivatives

Research by Çetinkaya et al. (2012) focused on the synthesis and antioxidant properties of certain bromophenol derivatives. These compounds exhibited significant antioxidant activities, suggesting potential application in food and pharmaceutical fields as natural antioxidants.

Vasorelaxant and Antiplatelet Activities

A study conducted by Costas et al. (2010) on new pyridazinone derivatives revealed their vasorelaxant and antiplatelet properties. This research indicates potential therapeutic applications in cardiovascular diseases.

Antitubercular Activity

Husain et al. (2011) synthesized and evaluated pyridazinone derivatives for their antitubercular activities against Mycobacterium tuberculosis, identifying compounds with significant action against this pathogen (Husain et al., 2011).

Antibacterial Screening

Abdel (1991) investigated the antibacterial activities of certain pyridazinone derivatives, finding moderate activity against Gram-positive bacteria (Abdel, 1991).

Spectroscopic Studies and Calculations

A 2021 study by Kalai et al. focused on the synthesis and characterization of a new pyridazinone derivative, emphasizing its spectroscopic studies and theoretical calculations, which are crucial in understanding the chemical and physical properties of these compounds.

Radical Scavenging Activity

Li et al. (2012) isolated new nitrogen-containing bromophenols from marine algae, demonstrating their potent scavenging activity against radicals, indicating potential as natural antioxidants (Li et al., 2012).

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN2O2/c1-24-17-10-14(20)5-6-15(17)16-7-8-18(23)22(21-16)11-12-3-2-4-13(19)9-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGRNTSAXDGXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-bromobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(3-bromobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 3
2-(3-bromobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 4
2-(3-bromobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
2-(3-bromobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
2-(3-bromobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

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